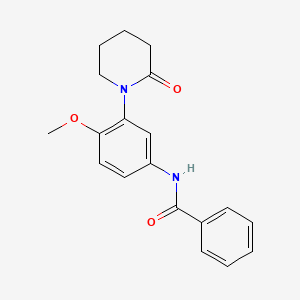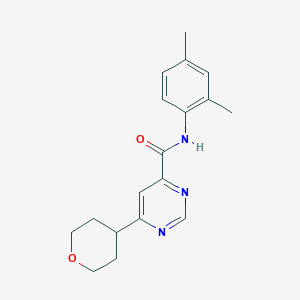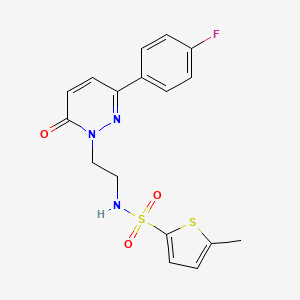![molecular formula C20H26N4 B2962330 N-(sec-butyl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896848-27-4](/img/structure/B2962330.png)
N-(sec-butyl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(sec-butyl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule that contains several functional groups. It includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure containing nitrogen atoms . This core is substituted with various groups including a sec-butyl group, an isopropyl group, a methyl group, and a phenyl group.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyrazolo[1,5-a]pyrimidine core followed by various substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[1,5-a]pyrimidine core is a bicyclic structure with nitrogen atoms at specific positions . The various substituents (sec-butyl, isopropyl, methyl, and phenyl groups) would be attached to this core at the indicated positions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core and the various substituents. Amines, like the sec-butylamine part of this molecule, are known to be basic and nucleophilic .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, sec-butylamine, a component of this molecule, is a colorless liquid with a fishy, ammoniacal odor .Scientific Research Applications
Antitumor and Antimicrobial Activities
Novel N-arylpyrazole-containing compounds, synthesized from reactions involving similar chemical structures, have shown potential in antitumor and antimicrobial activities. These compounds, through their interactions with different reagents, have produced various derivatives with significant inhibition effects against human breast and liver carcinoma cell lines, comparable to those of standard drugs like 5-fluorouracil. Additionally, their antimicrobial properties have been evaluated, showcasing their potential in treating infections (S. Riyadh, 2011, Molecules).
Phosphodiesterase Inhibition
Compounds structurally related to N-(sec-butyl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been identified as specific inhibitors of cyclic GMP phosphodiesterases. These inhibitors are critical in regulating intracellular levels of cyclic GMP, with implications in various physiological processes. For instance, certain derivatives have demonstrated significant in vivo antihypertensive activity and have potential applications in cardiovascular diseases (B. Dumaitre & N. Dodic, 1996, Journal of Medicinal Chemistry).
Cognitive Impairment Treatment
Research into 3-aminopyrazolo[3,4-d]pyrimidinones, which share a core structure with the compound , has led to the discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1). These inhibitors, particularly ITI-214, show promise in the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, among other central nervous system disorders. The specificity and efficacy of these compounds in vivo highlight their potential therapeutic applications (Peng Li et al., 2016, Journal of Medicinal Chemistry).
Adenosine Receptor Antagonism
Another avenue of research involves the design of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines as antagonists for the human A3 adenosine receptor. These compounds have been shown to possess high affinity and selectivity toward the receptor, with potential applications in combating neurotoxicity and other neurological disorders. The effectiveness of these compounds in in vitro models suggests their potential utility in therapeutic interventions (L. Squarcialupi et al., 2013, Journal of Medicinal Chemistry).
Flow Chemistry in Synthesis
The use of flow chemistry has been explored for the synthesis of diaminopyrazoles, leading to an efficient and scalable approach. This methodology facilitates the preparation of compounds with pyrazolo[1,5-a]pyrimidin-7-amine structures from commercial aryl halides, showcasing the versatility and efficiency of modern synthetic techniques in producing these complex molecules (Noel S. Wilson et al., 2012, Tetrahedron Letters).
Mechanism of Action
Target of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine scaffolds have been identified as strategic compounds for optical applications . They have also been studied as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a protein crucial for cell cycle regulation .
Mode of Action
For instance, some pyrazolo[1,5-a]pyrimidines have been found to inhibit CDK2, thus preventing cell cycle progression and inducing apoptosis within cells .
Biochemical Pathways
Compounds with similar structures have been shown to affect the cell cycle regulation pathway by inhibiting cdk2 .
Result of Action
Similar compounds have been shown to inhibit cell cycle progression and induce apoptosis within cells .
Action Environment
It’s worth noting that the stability of similar compounds under exposure to extreme ph has been studied .
Future Directions
properties
IUPAC Name |
N-butan-2-yl-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4/c1-6-14(4)21-18-12-17(13(2)3)22-20-19(15(5)23-24(18)20)16-10-8-7-9-11-16/h7-14,21H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSZCMDPLBKVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2962247.png)

![6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride](/img/structure/B2962252.png)
![Methyl 4-[({[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2962256.png)

![1-methyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![1-ethyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2962261.png)

![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid](/img/structure/B2962264.png)

![N-cyclohexyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2962266.png)
![1'-((5-fluoro-2-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2962268.png)

